molecular formula C13H13ClN2O2S B3036760 3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400078-08-2

3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B3036760
CAS No.: 400078-08-2
M. Wt: 296.77 g/mol
InChI Key: AMLPQCGHDQLJOD-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl ring, a methylsulfonyl group, and a tetrahydrocyclopenta[c]pyrazole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is chlorinated and functionalized with a methylsulfonyl group through electrophilic aromatic substitution reactions.

    Cyclization: The functionalized phenyl ring undergoes cyclization with appropriate reagents to form the tetrahydrocyclopenta[c]pyrazole core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of efficient catalysts, controlled reaction temperatures, and scalable purification methods. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated phenyl ring can be reduced under specific conditions to yield dechlorinated products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but has an indole core instead of a tetrahydrocyclopenta[c]pyrazole core.

    4-Bromophenyl methyl sulfone: Contains a methylsulfonyl group and a brominated phenyl ring, differing in the halogen and core structure.

Uniqueness

3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its combination of a chlorinated phenyl ring, a methylsulfonyl group, and a tetrahydrocyclopenta[c]pyrazole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3-(2-chloro-4-methylsulfonylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-19(17,18)8-5-6-9(11(14)7-8)13-10-3-2-4-12(10)15-16-13/h5-7H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPQCGHDQLJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=NNC3=C2CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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